molecular formula C13H17FN4 B12232637 3-(Fluoromethyl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine

3-(Fluoromethyl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine

Cat. No.: B12232637
M. Wt: 248.30 g/mol
InChI Key: GKSVLUVPDVGHQD-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a fluoromethyl group and a pyrazolo[1,5-a]pyrimidine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a β-enaminone with 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180°C . This reaction forms the pyrazolo[1,5-a]pyrimidine core, which is then further functionalized to introduce the fluoromethyl and piperidine groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or fluorination using diethylaminosulfur trifluoride (DAST).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Fluoromethyl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Fluoromethyl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine is unique due to its specific substitution pattern, which imparts distinct biological activities and photophysical properties. Its fluoromethyl group enhances its lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets .

Properties

Molecular Formula

C13H17FN4

Molecular Weight

248.30 g/mol

IUPAC Name

7-[3-(fluoromethyl)piperidin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H17FN4/c1-10-7-13(18-12(16-10)4-5-15-18)17-6-2-3-11(8-14)9-17/h4-5,7,11H,2-3,6,8-9H2,1H3

InChI Key

GKSVLUVPDVGHQD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CCCC(C3)CF

Origin of Product

United States

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